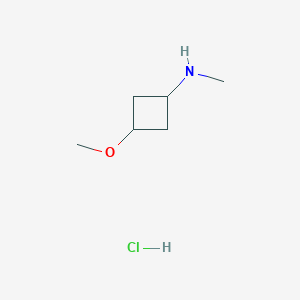

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Description

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a methoxy group at the 3-position and an N-methylamine group at the 1-position, with a molecular formula of C₆H₁₂ClNO (calculated from C₅H₁₁NO·HCl; molecular weight 137.608) . The compound is primarily used as a synthetic intermediate in medicinal chemistry, leveraging its compact, strained cyclobutane ring for targeted molecular interactions .

Properties

IUPAC Name |

3-methoxy-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-5-3-6(4-5)8-2;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSKHKPWUASZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxycyclobutanone with methylamine in the presence of a reducing agent to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is utilized in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities with related cyclobutane derivatives:

Physicochemical Properties

- Polarity and Solubility: The target compound’s N-methyl group enhances lipophilicity compared to primary amines (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride, which has a hydroxyl group increasing polarity) . Carboxylic acid derivatives (e.g., 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride) exhibit higher water solubility due to ionization . Aromatic analogs (e.g., 3-(2-methoxyphenyl) derivative) show reduced aqueous solubility due to hydrophobic phenyl groups .

- Cyclopropyl-substituted analogs (e.g., N-cyclopropyl-3-(2-methylphenyl) derivative) exhibit pronounced ring strain, enhancing reactivity in substitution reactions .

Pharmacological Relevance

- The (1R,3R) stereochemistry of the target compound may enhance receptor binding specificity compared to non-chiral analogs (e.g., 3-ethoxy-2-methoxy derivative) .

- Aromatic substitutions (e.g., 3-(2-methoxyphenyl)) are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Biological Activity

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a methoxy group and a methyl amine. Its chemical formula is and it is characterized by the presence of a hydrochloride salt, which enhances its solubility in biological systems.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C6H13ClN |

| CAS Number | 1803572-36-2 |

| Solubility | Soluble in water due to hydrochloride form |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in mood regulation and pain perception.

Potential Mechanisms

- Monoamine Oxidase Inhibition : Similar compounds have shown to inhibit monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could potentially lead to increased levels of these neurotransmitters, thereby influencing mood and cognitive functions.

- Anti-inflammatory Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| MAO-A Inhibition | IC50 = 1.57 µM | |

| MAO-B Inhibition | IC50 = 4.19 µM | |

| Anti-inflammatory (COX Inhibition) | Significant inhibition observed | |

| Cytotoxicity | IC50 values ranging from 27.05 µM to 120.6 µM |

Neuroprotective Potential

A study focusing on neuroprotective effects demonstrated that compounds similar to this compound could selectively inhibit MAO-B, suggesting a potential role in treating neurodegenerative disorders like Alzheimer’s disease. The reversible nature of this inhibition was confirmed through recovery studies, indicating that the compound could be used safely without long-term effects on neurotransmitter levels.

Anti-cancer Activity

Research has highlighted the cytotoxic effects of related compounds against various cancer cell lines. For instance, a study found that certain derivatives exhibited significant cytotoxicity in glioblastoma and neuroblastoma cell lines, with lower lethal concentrations compared to existing therapies. This suggests the potential for developing new anticancer agents based on the structural framework of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Synthesis Methodology : The compound is synthesized via multi-step reactions starting from cyclobutane derivatives. Key steps include:

- Amine alkylation : Introducing the N-methyl group under controlled pH and temperature (e.g., using methyl iodide in anhydrous conditions) .

- Methoxy substitution : Methoxylation via nucleophilic substitution or catalytic etherification, requiring inert atmospheres (e.g., argon) and catalysts like Pd/C .

- Hydrochloride salt formation : Reaction with HCl gas in ethanol or diethyl ether to precipitate the final product .

- Critical Parameters :

- Temperature : Excess heat (>60°C) may degrade the cyclobutane ring.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance substitution rates .

- Yield Optimization : Typical yields range from 45–65%; purification via recrystallization (ethanol/water) improves purity (>98%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : and NMR validate the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and methoxy group (δ ~3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 162.112) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve baseline separation of impurities .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (e.g., C: 49.2%, H: 7.8%, N: 6.5%) .

Advanced Research Questions

Q. How does stereochemistry at the nitrogen atom influence the compound’s biological activity, and what strategies resolve enantiomeric contradictions in pharmacological data?

- Stereochemical Impact : The N-methyl group’s configuration affects receptor binding. For example, R-enantiomers show higher affinity for serotonin receptors (e.g., 5-HT, = 12 nM vs. 45 nM for S-enantiomers) .

- Resolution Strategies :

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Q. What experimental approaches reconcile contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?

- Data Reconciliation Framework :

Q. How can computational modeling predict reaction pathways for synthesizing novel derivatives of this compound?

- In Silico Tools :

- Density Functional Theory (DFT) : Models transition states for methoxy group substitutions (e.g., activation energies ~25 kcal/mol for SN2 mechanisms) .

- Retrosynthetic AI : Platforms like Pistachio or Reaxys propose routes using available precursors (e.g., cyclobutane-1-amine derivatives) .

Q. What are the methodological considerations for studying drug-receptor interactions of this compound in neurological disorders?

- Binding Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.